molecular formula C12H9ClN2 B1625322 3-Chloro-5,6-dihydrobenzo[h]cinnoline CAS No. 25823-50-1

3-Chloro-5,6-dihydrobenzo[h]cinnoline

Cat. No. B1625322
CAS RN: 25823-50-1
M. Wt: 216.66 g/mol
InChI Key: AWCLLRQTVFHVBY-UHFFFAOYSA-N
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Description

3-Chloro-5,6-dihydrobenzo[h]cinnoline is a potent heterocyclic compound. It has a molecular formula of C12H9ClN2 and an average mass of 216.666 Da .


Synthesis Analysis

The synthesis of 3-Chloro-5,6-dihydrobenzo[h]cinnoline involves several steps . The process starts with the condensation of glyoxylic acid with the α-tetralone to give the unsaturated acid, which is then reduced to the corresponding saturated acid. Cyclization of the intermediate with hydrazine hydrate provides 4,4a,5,6-tetrahydrobenzo [A]cinnolin- 3 (2H)-one, which is dehydrogenated efficiently by anhydrous copper (II) chloride in acetonitrile to give pyridazinone. The common chloropyridazine precursor is then obtained by the chlorination of pyriazinone with phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5,6-dihydrobenzo[h]cinnoline is complex, with a molecular formula of C12H9ClN2 . The compound has a monoisotopic mass of 216.045425 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Chloro-5,6-dihydrobenzo[h]cinnoline include condensation, reduction, cyclization, dehydrogenation, and chlorination .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5,6-dihydrobenzo[h]cinnoline include a boiling point that is not specified , a molecular weight of 216.67 g/mol, and a molecular formula of C12H9ClN2 .

Scientific Research Applications

Photochemical Studies

3-Chloro-5,6-dihydrobenzo[h]cinnoline has been a subject of interest in photochemical research. It is an intermediate in the formation of carbazole from benzole[c]cinnoline. Studies have delved into the mechanism of photo-induced carbazole formation, revealing that the reactive state is the first excited singlet state of protonated 5,6-dihydrobenzo[c]cinnoline. This process begins with hydrogen atom abstraction followed by the elimination of the amino radical (Inoue, Hiroshima, & Miyazaki, 1979).

Chemical Synthesis

In the realm of chemical synthesis, 3-Chloro-5,6-dihydrobenzo[h]cinnoline is involved in isothiourea-catalyzed asymmetric formal [4 + 2] cycloadditions. This process produces functionalized 4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one derivatives with excellent diastereo- and enantioselectivities. Such derivatives hold potential in various chemical applications due to their structural complexity (Zi‐Jing Zhang & Jin Song, 2018).

Anticancer Applications

In pharmacological research, novel dihydrobenzo[h]cinnoline-5,6-diones derived from 3-Chloro-5,6-dihydrobenzo[h]cinnoline have shown promising anticancer activities. A study evaluated these compounds' cytotoxicity profile against KB and Hep-G2 human tumor cell lines, suggesting potential applications in cancer treatment (Tuyet Anh Dang Thi et al., 2015).

properties

IUPAC Name

3-chloro-5,6-dihydrobenzo[h]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCLLRQTVFHVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C3=CC=CC=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439993
Record name 3-Chloro-5,6-dihydrobenzo[h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5,6-dihydrobenzo[h]cinnoline

CAS RN

25823-50-1
Record name 3-Chloro-5,6-dihydrobenzo[h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,6-Dihydrobenzo[h]cinnolin-3(2H)-one (4.5 g) was heated at 100° C. with phosphorus (III) Oxychloride (80 mL) for 6.5 h. The solvent was removed under vacuum and the residue was treated with ice water. The resulting solid was filtered off, washed well with water and air dried to give 3-chloro-5,6-dihydrobenzo[h]cinnoline; 1H NMR (DMSO-d6, 300 MHz) 8.32 (m, 1H), 7.36 (s, 1H), 7.32 (m, 2H), 7.19 (d, 1H), 2.91 (s, 4H) ppm; MS (ES) 217/219 (M+H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Hu, HR Ranaivo, JM Craft… - Current Alzheimer …, 2005 - ingentaconnect.com
The neuroinflammation cycle has been proposed as a potential therapeutic target in the development of new approaches to altering Alzheimer's disease (AD) progression. However, the …
Number of citations: 28 www.ingentaconnect.com
JM Contreras, I Parrot, W Sippl, YM Rival… - Journal of medicinal …, 2001 - ACS Publications
Starting from the 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine 1, we performed the design, the synthesis, and the structure−activity relationships of a series of pyridazine …
Number of citations: 137 pubs.acs.org
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary This chapter discusses the methods of synthesis, properties, spectroscopic analysis and typical reactions characteristic of pyridazines, cinnolines, benzocinnolines, …
Number of citations: 0 www.sciencedirect.com

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